N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
Description
The compound N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide (CAS: 1170019-55-2) is a sulfonamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a benzenesulfonamide group. Its molecular formula is C₂₀H₂₆N₆O₃S (MW: 430.5 g/mol) . Key structural elements include:
- Benzenesulfonamide group: Substituted with methoxy and dimethyl groups, likely influencing solubility and electronic properties.
- Ethylamino linker: Connects the pyrimidine and benzenesulfonamide moieties, offering conformational flexibility.
Physical properties such as melting point, boiling point, and density remain unreported (N/A) . The Smiles string COc1ccc(S(=O)(=O)NCCNc2cc(-n3nc(C)cc3C)ncn2)c(C)c1C highlights the spatial arrangement of substituents .
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-methoxy-2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-13-10-14(2)26(25-13)20-11-19(22-12-23-20)21-8-9-24-30(27,28)18-7-6-17(29-5)15(3)16(18)4/h6-7,10-12,24H,8-9H2,1-5H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHQKISXFFWGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been synthesized and used in various fields due to their confirmed biological and pharmacological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
The pharmacokinetics of pyrazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Pyrazole derivatives are known to have various effects at the molecular and cellular level, including antileishmanial and antimalarial activities .
Action Environment
The activity of pyrazole derivatives can be influenced by various environmental factors .
Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by case studies and relevant data tables.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C18H24N4O3S
- Molecular Weight : 372.47 g/mol
The presence of a pyrazole moiety, a pyrimidine ring, and a sulfonamide group contributes to its diverse biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:
- Anticancer activity
- Antimicrobial properties
- Anti-inflammatory effects
Anticancer Activity
Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines possess potent anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | |
| Compound B | A549 (Lung Cancer) | 15.4 | |
| Compound C | HeLa (Cervical Cancer) | 22.3 |
The mechanism through which this compound exerts its biological activity is largely attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For example:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes such as carbonic anhydrase and various kinases, thereby disrupting cellular signaling pathways critical for tumor growth.
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of sulfonamide derivatives. It was found that modifications to the pyrazole and pyrimidine rings significantly influenced their anticancer efficacy. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cells.
Case Study Findings
-
Study on MDA-MB-231 Cells :
- The synthesized compound showed an IC50 value of 27.6 µM, indicating a strong inhibitory effect on cell viability.
- The presence of the methoxy group was essential for maintaining the compound's solubility and bioavailability.
-
Comparative Analysis :
- When compared to standard chemotherapeutics like paclitaxel, the compound exhibited comparable efficacy but with potentially lower toxicity profiles.
Comparison with Similar Compounds
Compound 27: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Molecular Formula : C₃₀H₂₃F₂N₅O₄S (MW: 589.1 g/mol) .
- Key Features :
- Fluorine atoms enhance metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
Research Implications and Limitations
- Structural Diversity : Modifications to the core heterocycle (pyrimidine vs. pyridine) and substituents (sulfonamide vs. carbamoyl) significantly alter physicochemical and pharmacological profiles.
- Data Gaps: Limited physical property data (e.g., melting points, solubility) for the main compound and analogs hinder comprehensive comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
